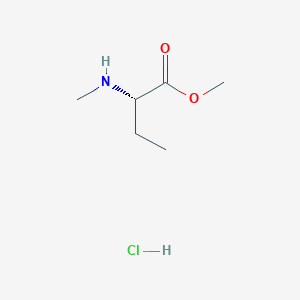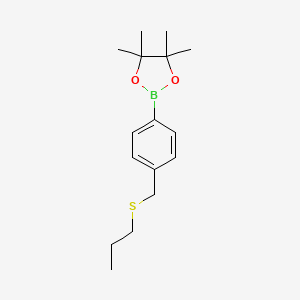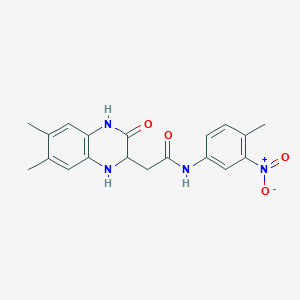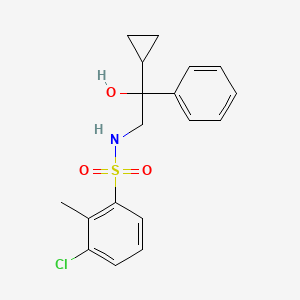
methyl (2S)-2-(methylamino)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(methylamino)butanoate hydrochloride, also known as Mexedrone, is a designer drug that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. Mexedrone is a synthetic compound that is chemically similar to other cathinones such as mephedrone and methylone.
Mecanismo De Acción
Methyl (2S)-2-(methylamino)butanoate hydrochloride acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to increased levels of them in the synaptic cleft. This increase in neurotransmitter levels leads to an increase in energy, focus, and euphoria. The exact mechanism of action of this compound is not fully understood, and further research is needed to fully elucidate its effects on the brain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and thermoregulatory problems. It also increases the levels of dopamine and norepinephrine in the brain, which can lead to addiction and dependence. This compound has also been shown to have neurotoxic effects on the brain, although the extent of these effects is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S)-2-(methylamino)butanoate hydrochloride has several advantages and limitations for lab experiments. Its synthesis method is relatively simple and can be carried out in a laboratory setting. It also has psychoactive properties that make it useful for studying the effects of stimulants on the brain. However, this compound has several limitations, including its potential for addiction and dependence, as well as its neurotoxic effects on the brain. These limitations must be taken into account when conducting experiments with this compound.
Direcciones Futuras
There are several future directions for research on methyl (2S)-2-(methylamino)butanoate hydrochloride. One area of research could focus on the effects of this compound on serotonin levels in the brain. Another area of research could focus on the long-term effects of this compound use on the brain and body. Additionally, research could be conducted on the potential therapeutic uses of this compound, such as its use as a treatment for depression or ADHD. Further research is needed to fully understand the effects of this compound on the brain and body, as well as its potential therapeutic uses.
Conclusion:
In conclusion, this compound is a synthetic compound that belongs to the cathinone class. It has gained popularity in recent years due to its stimulant properties. This compound acts as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. It has several biochemical and physiological effects on the body, including an increase in heart rate, blood pressure, and body temperature. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research is needed to fully understand the effects of this compound on the brain and body, as well as its potential therapeutic uses.
Métodos De Síntesis
Methyl (2S)-2-(methylamino)butanoate hydrochloride is synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with methylamine and formaldehyde. The resulting product is then subjected to reduction with sodium borohydride to yield this compound hydrochloride. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(methylamino)butanoate hydrochloride has been the subject of several scientific studies due to its psychoactive properties. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This compound has also been shown to have an affinity for the serotonin transporter, although its effects on serotonin levels are not fully understood.
Propiedades
IUPAC Name |
methyl (2S)-2-(methylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-5(7-2)6(8)9-3;/h5,7H,4H2,1-3H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJIUMAOMSETO-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136120-69-9 |
Source


|
| Record name | methyl (2S)-2-(methylamino)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2398004.png)
![3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2398007.png)




![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)



![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)
